Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate
Description
Properties
Molecular Formula |
C9H7ClN2O3S |
|---|---|
Molecular Weight |
258.68 g/mol |
IUPAC Name |
ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O3S/c1-2-14-9(13)7-11-8(15-12-7)5-3-4-6(10)16-5/h3-4H,2H2,1H3 |
InChI Key |
JELAFRXAJJPBCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Procedure (Based on Literature)
Note: While the example in describes synthesis of 1,3,4-oxadiazoles, similar strategies apply to 1,2,4-oxadiazoles including the target compound.
Analytical Confirmation of Product
The synthesized Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and verify the presence of oxadiazole and thiophene protons and carbons.
- Infrared (IR) Spectroscopy: To detect characteristic functional groups such as ester carbonyl and oxadiazole ring vibrations.
- Mass Spectrometry (MS): To confirm molecular weight (~258.68 g/mol).
- Melting Point Determination: To assess purity and identity.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Material | 5-chlorothiophene-2-carboxylic acid or derivatives |
| Key Intermediates | Acid chlorides, hydrazides, amidrazones |
| Cyclization Reagents | Oxidants such as DBDMH, bases like NaOH |
| Solvents | Ethyl acetate, tetrahydrofuran, ethanol, water |
| Reaction Conditions | Low temperature (0 °C) to room temperature; reflux or mild heating for esterification |
| Yields | Moderate to good (up to ~49% for cyclization step) |
| Scale-up Potential | Continuous flow and automated systems for industrial synthesis |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the thiophene ring undergoes nucleophilic substitution with amines, alkoxides, or thiols. This reactivity is critical for generating derivatives with modified electronic or steric properties.
Key Finding : Substitution at the 5-position of the thiophene ring retains the oxadiazole’s stability while introducing functional groups that enhance biological activity .
Oxidation and Reduction Reactions
The thiophene and oxadiazole rings exhibit distinct redox behavior:
Oxidation
-
Thiophene Ring : Reacts with m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones.
-
Oxadiazole Ring : Resists oxidation under standard conditions due to aromatic stabilization.
Reduction
-
Oxadiazole Ring : LiAlH₄ reduces the oxadiazole to an amine, forming ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-triazole-3-carboxylate.
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Thiophene oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfoxide (major), sulfone (minor) | 75–85% |
| Oxadiazole reduction | LiAlH₄, THF, reflux | Amine derivative | 60–70% |
Application : Sulfoxide derivatives show enhanced solubility for pharmacological studies.
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis or transesterification:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NaOH (aq.) | EtOH/H₂O, reflux, 3 hrs | 5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid | Precursor for amide synthesis |
| H₂SO₄ (cat.) | MeOH, reflux, 6 hrs | Methyl ester derivative | Improved lipophilicity |
Note : The carboxylic acid derivative is a key intermediate for coupling reactions with amines to form bioactive amides .
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds. For example:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| Nitrile oxide | Toluene, 110°C, 12 hrs | Fused bicyclic oxadiazole-isoxazole compound | Enhanced thermal stability |
| Diazoacetamide | Cu(OTf)₂, RT, 24 hrs | Spirooxindole-oxadiazole hybrid | Anticancer activity (in vitro) |
Mechanistic Insight : The electron-deficient oxadiazole acts as a dipolarophile, enabling regioselective cycloadditions .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) modify the thiophene ring:
| Reaction | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 8 hrs | Biaryl-oxadiazole conjugates |
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, 60°C, 12 hrs | Alkynyl-oxadiazole derivatives |
Impact : These reactions enable the incorporation of aryl or alkynyl groups for material science applications .
Halogenation and Electrophilic Substitution
Electrophilic substitution occurs at the thiophene ring’s 4-position:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| Br₂, FeBr₃ | CHCl₃, 0°C, 2 hrs | 4-Bromo-5-chlorothiophene-oxadiazole | >90% regioselectivity |
| HNO₃, H₂SO₄ | 0°C, 1 hr | 4-Nitro-5-chlorothiophene-oxadiazole | Moderate yield (50–60%) |
Challenge : Over-halogenation is minimized using low temperatures and stoichiometric controls .
Scientific Research Applications
Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Material Science: The compound’s electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study various biological pathways and interactions due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiophene ring can interact with hydrophobic pockets, while the oxadiazole ring can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
A. Ethyl 5-(2-Thienyl)-1,2,4-Oxadiazole-3-Carboxylate (CAS 40019-37-2)
- Structure : Differs by lacking the chlorine substituent on the thiophene ring.
- Properties :
- Lower molecular weight (224.23 g/mol vs. 258.68 g/mol for the chlorinated analog).
- Reduced lipophilicity (ClogP estimated as ~2.1 vs. ~2.8 for the chlorinated analog).
- Activity : Demonstrates moderate antimicrobial activity but lacks the enhanced potency seen in halogenated derivatives .
B. Ethyl 5-Phenyl-1,2,4-Oxadiazole-3-Carboxylate (NV930)
- Structure : Replaces the chlorothiophene with a phenyl group.
- Properties :
- Higher aromaticity, enabling π-π stacking interactions.
- Lower metabolic stability due to the absence of electron-withdrawing chlorine.
- Activity : Used as a precursor in FLAP (5-lipoxygenase-activating protein) inhibitors but shows weaker antifungal activity compared to thiophene-containing analogs .
Complex Heterocyclic Derivatives
A. Ethyl 5-(5-Methyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-6-yl)-1,2,4-Oxadiazole-3-Carboxylate
- Structure : Incorporates a fused pyrimidine-thiophene system.
- Properties :
- Increased molecular complexity and hydrogen-bonding capacity.
- Enhanced activity against Candida albicans (IC₅₀: 12 µM) and Staphylococcus aureus (IC₅₀: 18 µM).
- Comparison : The additional pyrimidine ring broadens antimicrobial efficacy but reduces synthetic accessibility compared to simpler oxadiazoles .
B. Bis-2-(5-Phenylacetamido-1,2,4-Thiadiazol-2-yl)Ethyl Sulfide (BPTES)
- Structure : Features a thiadiazole core instead of oxadiazole.
- Activity: Potent inhibitor of kidney-type glutaminase (KGA; Ki = 3 µM). The thiadiazole’s sulfur atom enhances allosteric binding, a property less pronounced in oxadiazole derivatives .
Reactive Derivatives for Drug Development
A. Ethyl 5-(Chloromethyl)-1,2,4-Oxadiazole-3-Carboxylate (CAS 1009620-97-6)
- Structure : Contains a reactive chloromethyl group.
- Utility: Serves as a versatile intermediate for covalent inhibitors.
- Safety : Higher acute toxicity (Oral LD₅₀: 250 mg/kg in rats) compared to the chlorothiophene derivative (LD₅₀: >500 mg/kg) .
Biological Activity
Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its therapeutic potential, structure-activity relationships (SAR), and relevant case studies.
Overview of Oxadiazole Compounds
Oxadiazole derivatives have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities, including:
- Antibacterial
- Antiviral
- Antitumor
- Antimycobacterial
- Antioxidant
The presence of various substituents on the oxadiazole ring can significantly influence its biological properties. In particular, the 1,2,4-oxadiazole isomer has demonstrated promising pharmacological activities across multiple studies .
Structure-Activity Relationship (SAR)
The structure-activity relationship of oxadiazole derivatives indicates that specific modifications can enhance their biological efficacy. For instance:
- Substituents : The introduction of electron-withdrawing groups (e.g., halogens) on the phenyl ring can increase the activity against certain pathogens.
- Ring Modifications : Alterations in the oxadiazole core, such as the addition of thiophenes or other heterocycles, have been shown to improve anticancer properties .
Antitumor Activity
Recent studies have evaluated the antitumor potential of various oxadiazole derivatives. For example, compounds with similar structures to this compound have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast) and A549 (lung) with IC50 values ranging from low micromolar to sub-micromolar concentrations .
A specific study highlighted that derivatives containing a thiophene moiety exhibited enhanced antitumor activity compared to their non-thiophene counterparts. The presence of the chlorothiophene group in this compound may contribute similarly to its cytotoxic effects.
Antimicrobial Activity
Oxadiazoles are also recognized for their antimicrobial properties. This compound has been tested against various bacterial strains. Preliminary results suggest that compounds within this class can inhibit growth at concentrations that are pharmacologically achievable .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate, and how are reaction conditions optimized?
- Methodological Answer: The compound is typically synthesized via cyclization reactions or functionalization of pre-existing oxadiazole scaffolds. For example, ester hydrolysis of structurally similar ethyl oxadiazole carboxylates (e.g., ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate) can yield carboxylic acid derivatives under basic conditions, achieving yields up to 94% . Optimization involves:
- Temperature control : Reactions are often conducted at reflux (e.g., 80–100°C) to enhance cyclization efficiency.
- Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄, NaOH) improve reaction rates.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and stability of intermediates.
Key Table :
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Ester hydrolysis | NaOH, EtOH/H₂O, reflux | 94% | |
| Cyclization | HCl, reflux, 24h | 70–85% |
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: Based on GHS classifications for analogous oxadiazole derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (Respiratory Irritant Category 3) .
- Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
Storage at 2–8°C in dry conditions prevents decomposition .
Advanced Research Questions
Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?
- Methodological Answer: X-ray crystallography using SHELX programs is standard for structural refinement. Key steps include:
- Data collection : High-resolution (<1.0 Å) datasets reduce noise.
- Refinement with SHELXL : Iterative cycles adjust atomic positions and thermal parameters, leveraging constraints for disordered regions .
- Validation tools : Mercury CSD 2.0 visualizes packing patterns and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to confirm stability .
For ambiguous electron density (e.g., twinning), SHELXD/SHELXE pipelines enable robust phasing .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be systematically resolved?
- Methodological Answer: Contradictions arise from impurities, solvent effects, or isomerism. Resolution strategies:
- Multi-technique validation : Cross-check NMR (¹H/¹³C), LC-MS, and IR spectra. For example, ester carbonyl peaks in IR (~1740 cm⁻¹) should align with MS [M+H]+ ions.
- Chromatographic purity : HPLC (C18 column, acetonitrile/water gradient) identifies co-eluting impurities .
- Computational validation : DFT calculations (e.g., Gaussian) predict NMR shifts to match experimental data .
Q. What strategies are effective for studying the reactivity of the 1,2,4-oxadiazole ring under varying conditions?
- Methodological Answer: The oxadiazole ring’s stability and reactivity depend on substituents and reaction media:
- Acidic/basic hydrolysis : Monitor ring opening via LC-MS. For example, HCl (6M) at 60°C cleaves the ring to form thiophene-amidine derivatives .
- Electrophilic substitution : Nitration or halogenation at the 5-position of the chlorothiophene moiety can be tracked by ¹H NMR (disappearance of aromatic protons) .
- Thermal analysis : TGA/DSC identifies decomposition thresholds (e.g., >200°C for stable derivatives) .
Intermediate Questions
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer: A combination of techniques ensures accuracy:
- NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm) and ester groups (δ 4.3–4.5 ppm for CH₂CH₃) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 287.05 for C₁₀H₈ClN₂O₃S) .
- Elemental analysis : Carbon/hydrogen/nitrogen percentages validate stoichiometry (±0.3% tolerance) .
Q. How can computational tools predict the compound’s physicochemical properties in absence of experimental data?
- Methodological Answer: Use software like COSMOtherm or Schrödinger Suite :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
